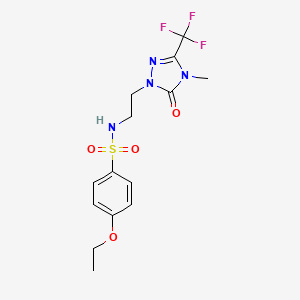

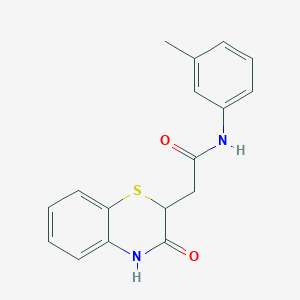

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-isopropylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

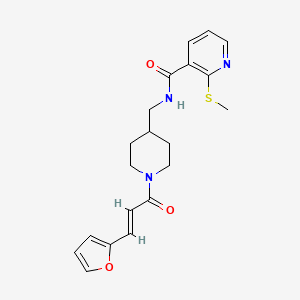

The compound is a derivative of the N-(1,1-dioxidotetrahydrothiophen-3-yl) family . These compounds have been studied for their potential as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Synthesis Analysis

While specific synthesis information for this compound is not available, research has been conducted on the synthesis of similar compounds . These studies have identified new ether-based scaffolds and paired them with novel sulfone-based head groups to create potent and selective GIRK1/2 activators .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Sulfonamides have been extensively studied for their versatile synthetic applications and chemical properties. For example, Reddy et al. (2014) developed a novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the utility of sulfonamides in creating complex heterocyclic structures Reddy et al., 2014.

Biological Activities and Therapeutic Potential

Anticancer Activities

Sulfonamides have shown potential as anticancer agents. Gul et al. (2018) synthesized new sulfonamide derivatives that exhibited selective inhibition of human carbonic anhydrase IX and XII, which are implicated in cancer, highlighting their potential as anticancer drug candidates Gul et al., 2018.

Antimicrobial Properties

Antibacterial activity is another significant aspect of sulfonamide research. Abbasi et al. (2016) investigated the antibacterial potential of sulfonamides bearing a benzodioxane moiety, revealing that many synthesized compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive strains Abbasi et al., 2016.

Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory properties of sulfonamides have been explored, with compounds showing comparable effects to Celecoxib in pain models, suggesting their utility in treating pain without causing locomotive disorders Lobo et al., 2015.

Pharmacological Studies

Preclinical pharmacology studies, such as those conducted by Wang et al. (2012), help in understanding the pharmacokinetics, tissue distribution, and metabolic stability of sulfonamide compounds, providing a basis for their development as therapeutic agents Wang et al., 2012.

Mécanisme D'action

Target of Action

The primary target of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-isopropylbenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s electrical activity .

Biochemical Pathways

The activation of GIRK channels by the compound affects the potassium ion flow across the cell membrane . This can influence various biochemical pathways, particularly those involved in cell excitability and signal transduction .

Result of Action

The activation of GIRK channels by the compound can lead to changes in the cell’s electrical activity . This can have various effects at the molecular and cellular levels, depending on the specific type of cell and the role of GIRK channels in its function .

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-4-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4S2/c1-13(2)11-18(16-9-10-23(19,20)12-16)24(21,22)17-7-5-15(6-8-17)14(3)4/h5-8,13-14,16H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTVRCMLKHTKIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2873576.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2873582.png)

![3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride](/img/structure/B2873583.png)

![3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B2873585.png)

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2873586.png)